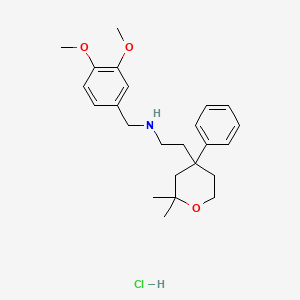
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the glutamate neurotransmitter system. Memantine is a unique drug with a different mechanism of action compared to other Alzheimer's medications.
Mecanismo De Acción
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione works by regulating the glutamate neurotransmitter system. It is an NMDA receptor antagonist that blocks the excessive activation of glutamate receptors, which can lead to neuronal damage in Alzheimer's disease. By regulating glutamate neurotransmission, 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione helps to protect neurons from excitotoxicity and improves cognitive function.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a favorable safety profile with minimal side effects. It is well-tolerated by patients and does not have significant interactions with other medications. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a half-life of about 60-80 hours and is eliminated through the kidneys. It is not metabolized by the liver and does not interfere with the cytochrome P450 system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is its unique mechanism of action compared to other Alzheimer's medications. It targets the glutamate neurotransmitter system, which is involved in the development and progression of Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been shown to have a favorable safety profile with minimal side effects. However, a limitation of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is that it is not effective in all patients with Alzheimer's disease. It is only approved for use in moderate to severe Alzheimer's disease and may not be effective in early-stage disease.
Direcciones Futuras
There are several future directions for 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione research. One area of interest is its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has also been studied for its potential use in treating depression and anxiety. Another future direction is the development of new 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione analogs with improved efficacy and safety profiles. Finally, there is a need for further research to identify biomarkers that can predict which patients will respond to 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione treatment.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride to form 1-(3-methoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine group using hydrogenation with palladium on carbon. The resulting 1-(3-methoxyphenyl)-2-aminopropane is then reacted with morpholine and phosgene to form 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its efficacy in treating Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with moderate to severe Alzheimer's disease. 1-(3-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is also being studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-12-4-2-3-11(9-12)17-14(18)10-13(15(17)19)16-5-7-21-8-6-16/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIFPIVRCGHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(2,3-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5170085.png)
![4-hydroxy-2,3,6-trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B5170105.png)

![4-{3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5170108.png)
![5-fluoro-3-methyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5170121.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5170126.png)

![2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B5170141.png)

![9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5170151.png)
![5-(4-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5170155.png)
![N,N'-bis[(5-nitro-2-thienyl)methylene]-1,5-naphthalenediamine](/img/structure/B5170161.png)

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)